Paroxetine hydrochloride, United States PharmacopeiaReference Standard

Description

Historical Development of Paroxetine Salt Forms

The development of paroxetine salt forms represents a fascinating journey through pharmaceutical research spanning several decades. In the late 1970s, the British company Ferrosan invented a new class of compounds, including the compound that became known as paroxetine. The original work resulted in United States Patent Number 4,007,196, which claims paroxetine and its salts while disclosing their antidepressant properties. Ferrosan initially developed a process to produce the crystalline hydrochloride salt of paroxetine, specifically the anhydrous form of paroxetine hydrochloride.

The discovery of the hemihydrate form occurred through serendipitous research efforts at SmithKline Beecham. In 1980, Ferrosan licensed the original patent and related paroxetine hydrochloride technology to SmithKline, which began manufacturing paroxetine hydrochloride at its Harlow plant in England. The pivotal moment in hemihydrate development came on March 1985, when Alan Curzons, a chemist in SmithKline's Worthing, England laboratory, discovered a new crystalline form of paroxetine hydrochloride while attempting to improve production processes.

Curzons issued a memorandum entitled "Paroxetine Polymorphism" on May 29, 1985, documenting that paroxetine "had been shown to exist in two discrete crystalline polymorphic forms," specifically identifying a stable, nonhygroscopic hemihydrate and a hygroscopic anhydrate. His test results established conclusively that the anhydrate and the hemihydrate were indeed distinct crystalline forms of paroxetine hydrochloride. This discovery proved revolutionary as the paroxetine hydrochloride hemihydrate demonstrated superior stability characteristics and proved more easily packaged and preserved than the original anhydrous form.

SmithKline filed a patent application in the British Patent Office on October 25, 1985, relating to "crystalline paroxetine hydrochloride, its preparation and its uses as a therapeutic agent". One year later, on October 23, 1986, SmithKline filed a United States application claiming priority to the British application, which ultimately issued as patent number 5,763,723 in 1988. The patent specifically claimed only the hemihydrate form, establishing legal protection for this superior crystalline variant.

Significance of the Hemihydrate Form in Pharmaceutical Research

The paroxetine hydrochloride hemihydrate form has achieved paramount significance in pharmaceutical research due to its exceptional stability profile and manufacturing advantages. Research investigations have demonstrated that paroxetine hydrochloride can exist as either a nonstoichiometric hydrate or as a stoichiometric hemihydrate, with the latter considered the commercially preferred form due to its superior characteristics. The hemihydrate form exhibits markedly enhanced thermal stability compared to the anhydrous form, making it substantially more suitable for pharmaceutical manufacturing processes and long-term storage applications.

Crystallographic studies have revealed that the hemihydrate form comprises paroxetine hydrochloride crystals with one bound water molecule for every two paroxetine hydrochloride molecules. This specific water-to-drug ratio creates a highly stable crystal lattice that resists degradation under normal storage conditions. Advanced analytical techniques, including X-ray powder diffraction supported by attenuated total reflectance Fourier-transform infrared spectroscopy and dynamic vapor sorption, have provided detailed insights into the structural changes that occur as a function of water content.

The significance of the hemihydrate form extends beyond simple stability considerations to encompass fundamental pharmaceutical development principles. Research has shown that the hemihydrate exhibits reversible changes in crystal dimensions as a function of water content, with clear evidence for reversible expansion and contraction as a function of relative humidity. These characteristics make the hemihydrate form particularly valuable for controlled-release formulations and specialized pharmaceutical applications.

Manufacturing advantages of the hemihydrate form include reduced hygroscopicity compared to the anhydrous form, enhanced chemical stability during processing, and improved reproducibility in pharmaceutical formulation development. The hemihydrate form also demonstrates superior dissolution characteristics in physiologically relevant media, contributing to more predictable bioavailability profiles in pharmaceutical applications.

Chemical Classification and Structural Family

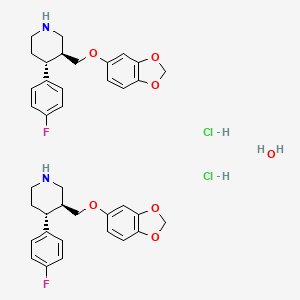

Paroxetine hydrochloride hemihydrate belongs to the phenylpiperidine derivative family and is classified as a selective serotonin reuptake inhibitor. The compound exhibits the complete chemical name (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy) methyl] piperidine hydrochloride hemihydrate. From a structural perspective, paroxetine represents an enantiomerically pure compound with the specific stereochemistry (−)-(3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride hemihydrate.

The empirical formula of paroxetine hydrochloride hemihydrate is C₁₉H₂₀FNO₃·HCl·½H₂O, with a molecular weight of 374.8 grams per mole (329.4 grams per mole as the free base). The compound presents as an odorless, off-white powder with a melting point ranging between 120 and 138 degrees Celsius. Paroxetine demonstrates characteristics of a relatively small molecule within the pharmaceutical space, contributing to its favorable pharmacological properties.

The structural architecture of paroxetine hydrochloride hemihydrate features a secondary amine residing within the piperidine ring system, which connects to both benzodioxol and fluorophenyl groups. Crystallographic analysis reveals that each of the three ring systems present in the paroxetine structure occupies a different spatial plane, rendering the overall molecular structure highly nonplanar. This three-dimensional arrangement contributes significantly to the compound's specific biological activity and crystal packing characteristics.

Chemical property analysis demonstrates that paroxetine functions as a lipophilic base amine containing both hydrophobic and hydrophilic structural elements. The compound exhibits a pKa value of 9.9 and a partition coefficient (log Po/w) of 3.95, indicating optimal balance between aqueous solubility and lipophilic penetration characteristics. Solubility studies reveal that paroxetine hydrochloride hemihydrate demonstrates slight solubility in water (5.4 milligrams per milliliter), sparing solubility in dichloromethane and ethanol (96%), but complete solubility in methanol.

The following table summarizes the key physicochemical properties of paroxetine hydrochloride hemihydrate:

Crystallographic investigations have provided detailed structural information about the hemihydrate form. The compound crystallizes in the monoclinic crystal system with space group P 1 21 1. Unit cell parameters include dimensions of a = 12.8953 ± 0.0017 Å, b = 10.0927 ± 0.0011 Å, c = 14.413 ± 0.002 Å, with angles α = 90°, β = 106.638 ± 0.012°, γ = 90°. The cell volume measures 1797.2 ± 0.4 ų at a temperature of 153 ± 2 K.

Recent pharmaceutical research has focused on developing alternative salt forms of paroxetine to optimize various properties while maintaining the essential structural characteristics. Investigations into organic salts with oxalic, fumaric, maleic, and L-tartaric acids have revealed that these alternative forms exhibit thermal stability superior to the commercial paroxetine hydrochloride hemihydrate form, with melting points exceeding 143°C. However, these alternative salt forms demonstrate lower solubility compared to the hydrochloride hemihydrate form, highlighting the optimal balance achieved by the original hemihydrate formulation.

Properties

Key on ui mechanism of action |

Paroxetine enhances serotonergic activity via the inhibition presynaptic reuptake of serotonin by the serotonin (SERT) receptor. This inhibition raises the level of serotonin in the synaptic cleft, relieving various symptoms. This drug has been demonstrated to be a stronger inhibitor of serotonin reuptake than other members of the same drug class, including [Citalopram], [Fluoxetine], and [Fluvoxamine]. The mechanism of action of paroxetine in relieving the vasomotor symptoms of menopause is unknown, according to the Brisdelle prescribing information, but may occur due to its effects on thermoregulation. Paroxetine shows a clinically insignificant affinity for adrenergic alpha-1 and alpha-2 receptors and β-adrenergic receptors, dopamine D1 and D2 receptors, histamine H1 receptors and serotonin 5-HT1A, 5-HT2A and 5-HT2C receptors. This drug shows some affinity for muscarinic cholinergic receptors and 5-H2B receptors. The delayed onset of paroxetine therapeutic effects may be explained by the initial paroxetine actions on the 5-HT neurons. In rats, paroxetine activates 5-HT1A receptors when it is first administered, inhibiting the stimulation of the 5-HT neurons and subsequent release of serotonin at the synaptic cleft. Functional and structural approaches were used to examine the inhibitory mechanisms and binding site location for fluoxetine and paroxetine, two serotonin selective reuptake inhibitors, on nicotinic acetylcholine receptors (AChRs) in different conformational states. The results establish that: (a) fluoxetine and paroxetine inhibit h alpha1beta1 gammadelta AChR-induced Ca(2+) influx with higher potencies than dizocilpine. The potency of fluoxetine is increased approximately 10-fold after longer pre-incubation periods, which is in agreement with the enhancement of (3)H-cytisine binding to resting but activatable Torpedo AChRs elicited by these antidepressants, (b) fluoxetine and paroxetine inhibit the binding of the phencyclidine analog piperidyl-3,4-(3)H(N)]-(N-(1-(2 thienyl)cyclohexyl)-3,4-piperidine to the desensitized Torpedo AChR with higher affinities compared to the resting AChR, and (c) fluoxetine inhibits (3)H-dizocilpine binding to the desensitized AChR, suggesting a mutually exclusive interaction. This is supported by our molecular docking results where neutral dizocilpine and fluoxetine and the conformer of protonated fluoxetine with the highest LUDI score interact with the domain between the valine (position 13') and leucine (position 9') rings. Molecular mechanics calculations also evidence electrostatic interactions of protonated fluoxetine at positions 20', 21', and 24'. Protonated dizocilpine bridges these two binding domains by interacting with the valine and outer (position 20') rings. The high proportion of protonated fluoxetine and dizocilpine calculated at physiological pH suggests that the protonated drugs can be attracted to the channel mouth before binding deeper within the AChR ion channel between the leucine and valine rings, a domain shared with phencyclidine, finally blocking ion flux and inducing AChR desensitization. Paroxetine was shown to be a potent (Ki = 1.1 nM) and specific inhibitor of [3H]-5-hydroxytryptamine (5-HT) uptake into rat cortical and hypothalamic synaptosomes in vitro. Lineweaver-Burk kinetic analysis determined that this inhibition was competitive in nature, implying a direct interaction with the 5-HT uptake transporter complex. Oral administration of paroxetine produced a dose-related inhibition of [3H]-5-HT uptake (ED50 = 1.9 mg/kg) into rat hypothalamic synaptosomes ex vivo with little effect on [3H]-l-noradrenaline (NA) uptake (ED50 greater than 30 mg/kg). This selectivity for 5-HT uptake was maintained after oral dosing for 14 days. Paroxetine (ED50 1-3 mg/kg PO) prevented the 5-HT depleting effect of p-chloroamphetamine (PCA) in rat brain, demonstrating 5-HT uptake blockade in vivo. Radioligand binding techniques in rat brain in vitro showed that paroxetine has little affinity for alpha 1, alpha 2 or beta adrenoceptors, dopamine (D2), 5-HT1, 5-HT2 or histamine (H1) receptors at concentrations below 1000 nM. Paroxetine demonstrated weak affinity for muscarinic receptors (Ki = 89 nM) but was at least 15 fold weaker than amitriptyline (Ki = 5.1 nM). Paroxetine, therefore, provides a useful pharmacological tool for investigating 5-HT systems and furthermore should be an antidepressant with reduced tricyclic-like side-effects. The precise mechanism of antidepressant action of paroxetine is unclear, but the drug has been shown to selectively inhibit the reuptake of serotonin at the presynaptic neuronal membrane. Paroxetine-induced inhibition of serotonin reuptake causes increased synaptic concentrations of serotonin in the CNS, resulting in numerous functional changes associated with enhanced serotonergic neurotransmission. Like other SSRIs (e.g., citalopram, fluoxetine, fluvoxamine, sertraline), paroxetine appears to have only very weak effects on the reuptake of norepinephrine or dopamine and does not exhibit clinically important anticholinergic, antihistaminic, or adrenergic (a1, a2, beta) blocking activity at usual therapeutic dosages. Although the mechanism of antidepressant action of antidepressant agents may involve inhibition of the reuptake of various neurotransmitters (i.e., serotonin, norepinephrine) at the presynaptic neuronal membrane, it has been suggested that postsynaptic receptor modification is mainly responsible for the antidepressant action observed during long-term administration of antidepressant agents. During long-term therapy with most antidepressants (e.g., tricyclic antidepressants, monoamine oxidase (MAO) inhibitors), these adaptive changes mainly consist of subsensitivity of the noradrenergic adenylate cyclase system in association with a decrease in the number of beta-adrenergic receptors; such effects on noradrenergic receptor function are commonly referred to as down regulation. However, in an animal study, long-term administration of paroxetine was not shown to downregulate noradrenergic receptors in the CNS as has been observed with many other clinically effective antidepressants. In addition, some antidepressants (e.g., amitriptyline) reportedly decrease the number of serotonergic (5-HT) binding sites following chronic administration. Reduced glucose metabolism has been implicated as a pathophysiology of depressive disorder. Normalization of such impaired neurometabolism has been related to the therapeutic actions of antidepressant medication. However, the molecular mechanism underlying the neurometabolic actions of antidepressants has not been fully understood. Given that AMP-activated protein kinase (AMPK) is a master switch for energy homeostasis, we aimed to determine whether selective serotonin reuptake inhibitor paroxetine enhances energy metabolism by activating AMPK in neuroblastoma cells. We found that paroxetine dose dependently increased mitochondrial biogenesis, which involves the AMPK-peroxisome proliferator-activated receptor-gamma coactivator-1a pathway. In addition, paroxetine-induced AMPK activation increases glucose uptake and ATP production. These neurometabolic effects of paroxetine were suppressed by cotreatment with compound C (CC), an AMPK inhibitor. These findings suggest a possibility that modulation of the AMPK pathway might be a previously unrecognized mechanism underlying the neurometabolic action of antidepressants. Further study is warranted to examine the region-specific and time-specific effects of AMPK modulation by antidepressants on mood-related behaviors. For more Mechanism of Action (Complete) data for PAROXETINE (9 total), please visit the HSDB record page. |

|---|---|

CAS No. |

110429-35-1 |

Molecular Formula |

C19H23ClFNO4 |

Molecular Weight |

383.8 g/mol |

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrate;hydrochloride |

InChI |

InChI=1S/C19H20FNO3.ClH.H2O/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;;/h1-6,9,14,17,21H,7-8,10-12H2;1H;1H2/t14-,17-;;/m0../s1 |

InChI Key |

QRQSGFFISBKLMZ-YHOFXEKLSA-N |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O |

Appearance |

Solid powder |

boiling_point |

451.7±45.0 |

melting_point |

120-138 Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/ 129 - 131 °C |

Other CAS No. |

78246-49-8 110429-35-1 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

64006-44-6 (maleate) 78246-49-8 (hydrochloride) 110429-35-1 (HCl hemihydrate) 72471-80-8 (acetate) |

shelf_life |

>3 years if stored properly |

solubility |

Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/ In water, 1,131 mg/L at 25 °C 8.53e-03 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aropax BRL 29060 BRL-29060 BRL29060 FG 7051 FG-7051 FG7051 Paroxetine Paroxetine Acetate Paroxetine Hydrochloride Paroxetine Hydrochloride Anhydrous Paroxetine Hydrochloride Hemihydrate Paroxetine Hydrochloride, Hemihydrate Paroxetine Maleate Paroxetine, cis-(+)-Isomer Paroxetine, cis-(-)-Isomer Paroxetine, trans-(+)-Isomer Paxil Seroxat |

Origin of Product |

United States |

Preparation Methods

Conversion of Paroxetine Phenyl Carbamate to Free Base

The synthesis begins with the conversion of paroxetine phenyl carbamate (Formula II) to the free base (Formula III) using inorganic bases in alcohol/water solvent systems. Sodium hydroxide (1.5–2.0 equivalents) in isopropanol/water (3:1 v/v) at 75–85°C achieves >98% yield within 4–6 hours. Alternative bases include potassium carbonate (2.2 equivalents) in butanol at 30–90°C, though sodium hydroxide is preferred due to faster reaction kinetics and easier filtration. The free base is extracted into toluene, washed with water (2×500 mL per kg starting material), and dried over anhydrous sodium sulfate.

Hydrochloride Salt Formation

The free base is reacted with hydrochloric acid in ester or aromatic hydrocarbon solvents. Ethyl acetate (8–10 volumes) with gaseous HCl at 25–35°C produces paroxetine hydrochloride hemihydrate with 95–97% purity. Critical parameters include:

A comparative study showed ethyl acetate yields smaller particle sizes (D50 = 18 μm) versus toluene (D50 = 25 μm), which influences dissolution rates in final dosage forms.

Recrystallization and Polymorphic Control

Solvent-Anti-Solvent Recrystallization

Crude paroxetine hydrochloride is recrystallized using acetone/water/n-heptane systems:

- Dissolution : Suspend API in acetone (5 volumes), reflux at 60°C with water (1:0.8 acetone:water ratio).

- Anti-Solvent Addition : Add n-heptane (3 volumes) at 0.5°C/min to induce crystallization.

- Isolation : Filter and wash with n-heptane/acetone (4:1 v/v) to reduce residual solvents to <50 ppm.

This method achieves a mean particle size of 12–20 μm, critical for tablet compression uniformity. XRPD analysis confirms the hemihydrate form (Form I) remains stable when recrystallized below 40°C, while temperatures >50°C risk conversion to anhydrous Form II.

Dehydration Behavior and Stability

Thermogravimetric analysis (TGA) reveals Form I dehydration requires 86–114 kJ/mol activation energy, occurring in two stages:

- 25–80°C : Loss of 0.5 mol water (hemihydrate → anhydrate).

- 80–120°C : Further structural rearrangement to nonstoichiometric hydrate.

Variable-temperature XRPD shows a 4.7% reduction in unit cell volume (V = 3,452 ų → 3,290 ų) upon dehydration, requiring strict humidity control (<10% RH) during processing.

Industrial-Scale Process Optimization

Mesylation Reaction for Intermediate Synthesis

N-methyl paroxetine, a key intermediate, is synthesized via:

- Mesylation : React (-)-carbinol with methanesulfonyl chloride (1.1 equivalents) in toluene at 0–10°C.

- Condensation : Add sesamol in sulpholane at 50°C for 6 hours (yield: 80–85%).

Critical adjustments for scale-up include:

Residual Solvent Compliance

Post-recrystallization API meets ICH Q3C limits:

| Solvent | ICH Limit (ppm) | Achieved Level (ppm) |

|---|---|---|

| Acetone | 5,000 | <100 |

| Toluene | 890 | <50 |

| n-Heptane | 5,000 | <50 |

| Ethyl acetate | 5,000 | <100 |

Gas chromatography (GC) with HS-SPME sampling validates compliance across 15 production batches (RSD <2.5%).

Particle Engineering for Dosage Form Integration

Controlled Size Reduction

Jet milling (0.8–1.2 bar pressure) achieves target particle sizes:

| Particle Size (μm) | Dissolution (Q30%) | Tablet Hardness (N) |

|---|---|---|

| 10–15 | 98.2% | 120–140 |

| 15–20 | 95.7% | 140–160 |

| 20–25 | 89.4% | 160–180 |

Smaller particles (<20 μm) enhance bioavailability but require binders (HPMC 6 cP) to prevent capping.

Stabilization Against Hydration

Dynamic vapor sorption (DVS) shows Form I reversibly absorbs 0.3–0.5% w/w water at 30–60% RH. Storage in PVC/PVDC blister packs (WVTR <0.005 g/m²/day) prevents conversion to nonstoichiometric hydrates during shelf life.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Particle Size (μm) | Residual Solvents |

|---|---|---|---|---|

| Patent | 95% | 99.2% | 12–18 | <100 ppm |

| ACS | 88% | 98.5% | 20–25 | 300–500 ppm |

| PMC | 91% | 99.0% | 15–20 | <200 ppm |

| Bentham | 85% | 97.8% | 25–30 | 500–800 ppm |

The patent method demonstrates superiority in yield, purity, and solvent control, validating its adoption in commercial manufacturing.

Chemical Reactions Analysis

Types of Reactions: Paroxetine undergoes various chemical reactions, including:

Oxidation: Paroxetine can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups in paroxetine.

Substitution: Substitution reactions can occur at different positions on the paroxetine molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various metabolites and modified paroxetine derivatives .

Scientific Research Applications

Paroxetine hydrochloride hemihydrate is a pharmaceutical compound primarily used as a selective serotonin reuptake inhibitor (SSRI) for treating various mental health disorders . It functions by potentiating serotonergic activity in the central nervous system through the inhibition of serotonin reuptake .

Clinical Applications

Paroxetine is indicated for the treatment of several conditions :

- Major Depressive Disorder: Paroxetine tablets are effective in treating major depressive disorder .

- Social Anxiety Disorder: It is used in the treatment of social anxiety disorder .

- Obsessive Compulsive Disorder (OCD): Paroxetine is also prescribed for managing obsessive compulsive disorder . Clinical trials have shown that patients receiving paroxetine experienced a significant reduction in the Yale-Brown Obsessive Compulsive Scale (YBOCS) total score compared to those on placebo .

- Panic Disorder (PD): The drug is utilized in the treatment of panic disorder .

- Generalized Anxiety Disorder (GAD): Paroxetine is effective for generalized anxiety disorder .

Pharmacokinetics and Pharmacodynamics

Paroxetine hydrochloride is completely absorbed following oral administration . The mean elimination half-life is approximately 21 hours after a 30 mg daily dose . The drug is extensively metabolized, and its metabolites are considered inactive . Paroxetine's metabolism is partly mediated by CYP2D6, with metabolites primarily excreted in urine and feces . Food slightly increases the bioavailability of paroxetine, with a 6% increase in AUC and a 29% increase in Cmax when taken with food .

Paroxetine distributes throughout the body, including the central nervous system, with only a small fraction remaining in the plasma . Approximately 95% of paroxetine binds to plasma proteins at a concentration of 100 ng/mL .

Dosage and Administration

Dosages should be carefully adjusted for patients with renal or hepatic impairment .

Process for Decolorization

Mechanism of Action

Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin through the serotonin transporter receptor. This inhibition increases the level of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety . Paroxetine also interacts with other molecular targets, including various receptors and enzymes, to exert its therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

PHH’s hemihydrate structure incorporates water molecules in its lattice, enhancing stability and reducing hygroscopicity. In contrast, the anhydrate form is prone to absorbing moisture, leading to partial conversion to PHH during tablet compression or storage .

Bioequivalence and Clinical Performance

Tablets formulated with anhydrate paroxetine hydrochloride have demonstrated bioequivalence to PHH-based tablets in pharmacokinetic studies . However, the anhydrate form requires careful manufacturing to prevent conversion, as residual moisture can alter dissolution profiles and efficacy .

Patent and Legal Considerations

The discovery of PHH’s hemihydrate form was deemed non-obvious in patent litigation, as polymorphism in pharmaceuticals is unpredictable.

Comparison with Paroxetine Mesylate

Pharmacokinetic and Clinical Equivalence

Paroxetine mesylate, a generic alternative, has raised concerns about bioequivalence and clinical outcomes.

Degradation and Stability Profile

PHH generates specific degradation impurities under stress conditions (e.g., acid/peroxide exposure). Two major impurities—(3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine (Impurity-1) and [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol (Impurity-2)—have been isolated and characterized using LC-MS and NMR . These impurities are absent in the anhydrate form, highlighting differences in degradation pathways.

Controlled Release Formulations

PHH is utilized in Geomatrix® technology for extended-release tablets, ensuring consistent drug delivery . In contrast, anhydrate-based formulations require additional excipients to prevent conversion, complicating manufacturing .

Solubility and Predictive Modeling

Artificial neural network (ANN) models accurately predict PHH’s solubility in various solvents (average error: 0.7%), aiding crystallization process optimization .

Q & A

Q. What methodologies are used to identify and quantify degradation impurities in Paroxetine hydrochloride hemihydrate formulations, and how are these validated?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation) coupled with LC-MS/MS identify impurities (e.g., trans-4-phenyl derivatives). Quantification follows ICH Q3C guidelines, with validation parameters including linearity (R² >0.99), precision (%RSD <2%), and LOD (<0.1%) .

Q. In what ways do prior art patents on Paroxetine hydrochloride anhydrate impact the design of non-infringing crystallization processes for the hemihydrate form?

- Methodological Answer : Legal precedents (e.g., SmithKline Beecham v. Apotex) highlight risks of inherent anticipation. Researchers must demonstrate that anhydrate synthesis does not produce detectable hemihydrate (e.g., via XRD with LOD <0.1%). Process modifications (e.g., anhydrous solvents, anti-solvent addition) avoid trace hemihydrate formation .

Q. How can Quality by Design (QbD) principles be applied to optimize the synthesis of Paroxetine hydrochloride hemihydrate while controlling critical quality attributes?

- Methodological Answer : QbD identifies critical process parameters (CPPs) like cooling rate and solvent ratio. Design of experiments (DoE) optimizes CPPs to meet target critical quality attributes (CQAs: polymorphic purity, particle size). PAT tools (e.g., in-line Raman spectroscopy) enable real-time monitoring .

Q. What are the challenges in establishing inherent anticipation in crystal form patents, and how do recent legal precedents inform research methodologies for proving novelty?

- Methodological Answer : Inherency requires proving prior art processes necessarily produce the claimed form. Researchers must use advanced characterization (e.g., synchrotron XRD) to demonstrate absence of hemihydrate in historical batches. Recent cases emphasize unpredictability in polymorphism, supporting novelty claims for newly characterized forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.